molecular formula C16H28N4O8 B12570135 2,2',2'',2'''-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid CAS No. 177900-05-9

2,2',2'',2'''-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid

Cat. No.: B12570135
CAS No.: 177900-05-9
M. Wt: 404.42 g/mol
InChI Key: FHQWIXXRHHMBQL-UHFFFAOYSA-N
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Description

2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific fields due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and iron.

    Substitution: The acetic acid groups can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Complexation: Typically involves metal salts (e.g., gadolinium chloride) in aqueous or organic solvents.

    Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their stability and reactivity. The acetic acid groups facilitate the formation of strong coordination bonds with metal ions, making it an effective chelating agent .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar chelating properties.

    Diethylenetriaminepentaacetic acid: A linear polyamine with multiple acetic acid groups used for similar applications.

Uniqueness

2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid is unique due to its macrocyclic structure, which provides enhanced stability and selectivity in metal ion complexation compared to linear polyamines .

Properties

CAS No.

177900-05-9

Molecular Formula

C16H28N4O8

Molecular Weight

404.42 g/mol

IUPAC Name

2-[1,3,10-tris(carboxymethyl)-1,3,6,10-tetrazacyclododec-6-yl]acetic acid

InChI

InChI=1S/C16H28N4O8/c21-13(22)8-17-2-1-3-18(9-14(23)24)5-7-20(11-16(27)28)12-19(6-4-17)10-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)

InChI Key

FHQWIXXRHHMBQL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(CN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

Origin of Product

United States

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